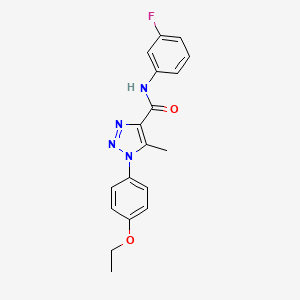
1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include:
Formation of the triazole ring:
Introduction of the ethoxyphenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions.
Final coupling step: The triazole intermediate is then coupled with the appropriate carboxamide derivative under suitable conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
Análisis De Reacciones Químicas
1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and fluorophenyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-ethoxyphenyl)-3-(3-fluorophenyl)urea: Similar in structure but with a urea group instead of a carboxamide.
1-(2-ethoxyphenyl)-3-(3-fluorophenyl)urea: Another similar compound with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties.
Actividad Biológica
The compound 1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered interest due to its diverse biological activities. This article focuses on the biological activity of this compound, including its anticancer potential and other pharmacological effects.
The molecular formula of the compound is C20H17FN4O, with a molecular weight of 380.4 g/mol. It features a triazole ring, which is known for its ability to interact with various biological targets.
Biological Activity Overview
-
Anticancer Activity :
- Triazole derivatives have been widely studied for their anticancer properties. Research indicates that compounds containing the 1,2,3-triazole moiety can induce apoptosis and cell cycle arrest in cancer cells. For instance, compounds similar to the one have shown IC50 values ranging from 0.8 to 27.08 µM against various cancer cell lines .
- A specific study highlighted that certain triazole hybrids exhibited significant antitumor activity against lung cancer cell lines (e.g., H460) with IC50 values as low as 6.06 µM . These compounds often trigger reactive oxygen species (ROS) production and apoptosis through mechanisms involving mitochondrial dysfunction and cell cycle regulation.
-
Mechanism of Action :
- The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis through mitochondrial pathways and the inhibition of critical survival pathways in cancer cells . For example, studies have shown that these compounds can increase the expression of pro-apoptotic factors while decreasing anti-apoptotic signals.
- Antimicrobial Activity :
Data Summary
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
Several case studies illustrate the potential of triazole-containing compounds in clinical applications:
-
Case Study on Lung Cancer :
- A study evaluated a series of triazole derivatives for their anticancer properties against non-small-cell lung cancer (NSCLC). The most potent compound showed an IC50 value of 6.06 µM and was found to significantly induce apoptosis in H460 cells through ROS generation and activation of apoptosis-related pathways .
- Combination Therapy Potential :
Propiedades
Fórmula molecular |
C18H17FN4O2 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-16-9-7-15(8-10-16)23-12(2)17(21-22-23)18(24)20-14-6-4-5-13(19)11-14/h4-11H,3H2,1-2H3,(H,20,24) |
Clave InChI |
ASRVRMPDKJQECC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















